molecular formula C30H30O7 B125686 Cycloheterophyllin CAS No. 36545-53-6

Cycloheterophyllin

Cat. No.: B125686
CAS No.: 36545-53-6
M. Wt: 502.6 g/mol
InChI Key: ZZPIXEJZTXAVCX-UHFFFAOYSA-N
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Description

Cycloheterophyllin is a prenylated flavonoid compound isolated from various species of the Artocarpus genus. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and photoprotective properties . This compound has garnered significant interest in scientific research due to its potential therapeutic applications.

Mechanism of Action

Target of Action

Cycloheterophyllin primarily targets the melanin synthesis pathway in skin cells . It interacts with key proteins involved in this pathway, including tyrosinase-related protein 1 (TYRP1), TYRP2, tyrosinase (TYR), and microphthalmia-associated transcription factor (MITF) . These proteins play crucial roles in the production of melanin, a pigment that determines skin color .

Mode of Action

This compound acts by inhibiting the expression of TYRP1, TYRP2, TYR, and MITF genes . This inhibition leads to a decrease in melanin production . Additionally, this compound has been found to attenuate the phosphorylation of mitogen-activated protein kinase (MAPK) after UVA exposure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the melanin synthesis pathway . By inhibiting the expression of key proteins in this pathway, this compound disrupts the production of melanin . Furthermore, it affects the MAPK signaling cascade, which is activated by UV exposure .

Pharmacokinetics

Its effectiveness in increasing cell viability and reducing melanin production suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The primary result of this compound’s action is a decrease in melanin production , leading to increased whitening effects in skin cells . It also reduces hydrogen peroxide (H2O2) generation and down-regulates H2O2-induced MAPK phosphorylation .

Action Environment

This compound’s action can be influenced by environmental factors such as ultraviolet (UV) radiation . UV radiation, particularly UVA, plays a major role in photoaging of the skin . This compound has been shown to inhibit UVA-induced oxidative stress and damage, suggesting that its efficacy may be enhanced in environments with high UV exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cycloheterophyllin typically involves the prenylation of flavonoid precursors. One common method includes the use of prenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as the bark of Artocarpus species. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Cycloheterophyllin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cycloheterophyllin has a wide range of scientific research applications:

Comparison with Similar Compounds

Cycloheterophyllin is unique among prenylated flavonoids due to its strong inhibitory effects on melanin synthesis and its photoprotective properties. Similar compounds include:

This compound stands out due to its combined photoprotective and skin-whitening effects, making it a valuable compound in both scientific research and industrial applications .

Properties

IUPAC Name

6,7,15-trihydroxy-19,19-dimethyl-22-(3-methylbut-2-enyl)-11-(2-methylprop-1-enyl)-2,10,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(14),3(12),4,6,8,15,17,21-octaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30O7/c1-14(2)7-8-17-27-16(9-10-30(5,6)37-27)25(33)24-26(34)23-22(11-15(3)4)35-21-13-20(32)19(31)12-18(21)29(23)36-28(17)24/h7,9-13,22,31-33H,8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPIXEJZTXAVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)C(OC5=CC(=C(C=C54)O)O)C=C(C)C)O)C=CC(O2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20957840
Record name 2,3,8-Trihydroxy-11,11-dimethyl-13-(3-methylbut-2-en-1-yl)-6-(2-methylprop-1-en-1-yl)-6H,7H,11H-[1]benzopyrano[3',4':5,6]pyrano[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cycloheterophyllin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030685
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

36545-53-6
Record name Cycloheterophyllin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36545-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloheterophyllin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036545536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,8-Trihydroxy-11,11-dimethyl-13-(3-methylbut-2-en-1-yl)-6-(2-methylprop-1-en-1-yl)-6H,7H,11H-[1]benzopyrano[3',4':5,6]pyrano[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cycloheterophyllin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030685
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

205 - 206 °C
Record name Cycloheterophyllin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030685
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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